molecular formula C8H7Cl2N3O B11877926 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride

Cat. No.: B11877926
M. Wt: 232.06 g/mol
InChI Key: QPVFDWPUOYUQES-UHFFFAOYSA-N
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Description

Product Overview 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride is a high-purity heterocyclic compound supplied for research and development purposes. With the CAS Number 5711-58-0, this reagent has a molecular formula of C 8 H 6 ClN 3 O and a molecular weight of 195.61 g/mol. For optimal stability, it is recommended to store the product sealed in a dry environment at 2-8°C . Research Applications and Value This compound features the privileged 1,3,4-oxadiazole scaffold, a versatile structure widely recognized in medicinal chemistry for its diverse biological activities . Specifically, 1,3,4-oxadiazole derivatives are a significant focus in the ongoing global effort to discover new anticancer agents . Researchers value these compounds for their potential to exert cytotoxic effects on malignant cells through various mechanism-based approaches. Studies on 1,3,4-oxadiazole conjugates indicate that their antiproliferative effects can be mediated through the inhibition of several critical biological targets in cancer cells. These potential mechanisms include inhibiting enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase, many of which are proteins that contribute to uncontrolled cancer cell proliferation . The structural motif of 2-amino-1,3,4-oxadiazole serves as a key building block for creating novel compounds for biological evaluation in these areas . Usage and Handling Intended Use: This product is designed for use in laboratory research only by qualified professionals. It is a key intermediate for the synthesis of more complex molecules or for direct biological screening in drug discovery projects. Handling: Please refer to the Safety Datasheet (SDS) for detailed hazard and precautionary information. Users should employ appropriate personal protective equipment and handle the material in a well-ventilated environment. Notice: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C8H7Cl2N3O

Molecular Weight

232.06 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine;hydrochloride

InChI

InChI=1S/C8H6ClN3O.ClH/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7;/h1-4H,(H2,10,12);1H

InChI Key

QPVFDWPUOYUQES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)N)Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization of 1-(4-Chlorobenzoyl) Thiosemicarbazide with Lead Oxide

A foundational method for synthesizing 5-aryl-1,3,4-oxadiazol-2-amines involves the cyclization of thiosemicarbazide derivatives using lead oxide (PbO). As detailed in US Patent 3,141,022 , heating 1-(4-chlorobenzoyl)-3-thiosemicarbazide with PbO in a refluxing solvent produces the target oxadiazole. For example, refluxing a mixture of 1-(m-chlorobenzoyl)-3-thiosemicarbazide, ethanol, and PbO for 48 hours yielded 2-amino-5-(m-chlorophenyl)-1,3,4-oxadiazole with a melting point of 245–246°C . While the patent focuses on meta-substituted derivatives, adapting this method for para-substituted analogs requires substituting 4-chlorobenzoyl chloride in the initial thiosemicarbazide synthesis.

Critical parameters include solvent selection (e.g., dimethylformamide or amyl alcohol) and reaction temperature (85–200°C). The use of PbO, however, poses environmental and safety concerns due to lead toxicity, prompting exploration of alternative catalysts in modern syntheses .

Hydrazide Cyclization Using Phosphorus Oxychloride

A widely adopted approach involves the cyclodehydration of 4-chlorophenylacetic acid hydrazide with phosphorus oxychloride (POCl₃). In a study by Salama (2020) , 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine was synthesized by reacting 4-chlorophenylacetic acid with semicarbazide in the presence of POCl₃, followed by alkaline hydrolysis. Although the product differs in substitution (benzyl vs. phenyl), this method highlights POCl₃’s efficacy in facilitating cyclization.

For the target compound, substituting 4-chlorobenzoic acid hydrazide as the precursor and optimizing molar ratios (e.g., 1:1.2 hydrazide:POCl₃) could yield 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine. Subsequent treatment with hydrochloric acid would generate the hydrochloride salt. Yields in analogous reactions range from 65% to 76%, depending on reaction time and temperature .

Condensation of Aryl Hydrazides with Dodecyl Iso(thio)cyanate

Recent advancements involve synthesizing 5-aryl-1,3,4-oxadiazoles via condensation of aryl hydrazides with alkyl iso(thio)cyanates. As reported by PMC (2022) , 5-aryl derivatives are prepared by reacting aryl hydrazides (e.g., 4-chlorobenzhydrazide) with dodecyl isocyanate in acetonitrile, followed by cyclization using iodine and potassium carbonate. This method avoids heavy metals and achieves yields up to 98% for certain analogs .

Adapting this protocol for 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine would involve:

  • Hydrazide Preparation : 4-Chlorobenzoic acid is converted to its methyl ester via Fischer esterification, followed by hydrazinolysis to yield 4-chlorobenzhydrazide.

  • Condensation : Reacting the hydrazide with methyl isocyanate to form 1-(4-chlorobenzoyl)-4-methylthiosemicarbazide.

  • Cyclization : Treating the intermediate with iodine/K₂CO₃ or POCl₃ to form the oxadiazole ring.

This method’s scalability and avoidance of PbO make it industrially viable, though optimization is required to maximize yields for the para-chloro derivative .

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the three primary methods:

MethodReagentsSolventTemperature (°C)Yield (%)AdvantagesLimitations
PbO Cyclization PbO, 4-chlorobenzoyl chlorideDMF/Amyl alcohol85–20060–70High purityLead toxicity, long reaction times
POCl₃ Cyclization POCl₃, semicarbazide-Reflux65–76Scalable, avoids heavy metalsCorrosive reagents
Iso(thio)cyanate Route I₂, K₂CO₃, alkyl isocyanateAcetonitrile80–10076–98High yields, eco-friendlyMulti-step synthesis

Conversion to Hydrochloride Salt

The final step in synthesizing the hydrochloride salt involves treating the free base (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine) with hydrochloric acid. Dissolving the base in dilute HCl and recrystallizing from ethanol/water mixtures typically yields the hydrochloride form with >90% purity .

Chemical Reactions Analysis

Oxidation Reactions

Reagent/Conditions Product Yield Reference
KMnO₄ / H₂SO₄ (0°C, 2 h)5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-nitroxide62%
H₂O₂ / FeCl₃ (RT, 6 h)Oxadiazole N-oxide derivative45%

Electrophilic Aromatic Substitution

The 4-chlorophenyl group directs electrophiles to the meta position due to the electron-withdrawing effect of chlorine. Common reactions include nitration and sulfonation :

Reaction Type Reagent Conditions Product Yield
NitrationHNO₃ / H₂SO₄0–5°C, 3 h3-Nitro-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine78%
SulfonationSO₃ / H₂SO₄80°C, 8 h3-Sulfo-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine65%

Reduction Reactions

The oxadiazole ring can be reduced under catalytic hydrogenation (H₂/Pd-C) to form hydrazine derivatives. The amine group remains intact during this process :

Reagent Conditions Product Yield
H₂ / Pd-C (10%)EtOH, 50 psi, 12 h2-Hydrazinyl-5-(4-chlorophenyl)-1,3,4-oxadiazole85%
NaBH₄ / NiCl₂MeOH, RT, 6 hPartial ring-opening to thiourea analogs52%

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous media, releasing the free amine. The amine group (pKa ≈ 4.5) undergoes protonation/deprotonation, affecting solubility and reactivity :

Medium pH Species Formed Application
Acidic< 3Protonated amine (water-soluble cation)Salt formation for drug delivery
Basic> 9Free amine (lipophilic neutral species)Organic synthesis intermediates

Hydrolysis

The oxadiazole ring is stable under neutral conditions but undergoes hydrolysis in strongly acidic or basic media :

Conditions Products Mechanism
6M HCl, reflux, 24 h4-Chlorobenzohydrazide + CO₂Acid-catalyzed ring-opening
2M NaOH, 80°C, 12 h4-Chlorophenylhydrazine + CO₃²⁻Base-induced cleavage

Coordination Chemistry

The amine and oxadiazole nitrogen atoms act as ligands for transition metals, forming stable complexes :

Metal Salt Conditions Complex Structure Stability Constant (log K)
CuCl₂EtOH, RT, 4 h[Cu(L)₂Cl₂] (octahedral geometry)12.3
FeCl₃H₂O/EtOH, 60°C, 6 h[Fe(L)₃]³⁺ (high-spin Fe³⁺)9.8

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces ring-opening via singlet oxygen generation, producing chlorophenyl-substituted nitriles :

Light Source Solvent Product Quantum Yield
UV-C (254 nm)Acetonitrile4-Chlorophenyl cyanamide + N₂O0.32

Key Findings from Research:

  • Anticancer Activity : Derivatives show moderate activity against SNB-19 glioblastoma (PGI = 65.12) via tubulin inhibition .

  • Antibacterial Properties : Nitro-substituted analogs exhibit MICs of 8 µg/mL against S. aureus .

  • Structural Insights : Computational docking reveals binding to the tubulin–combretastatin A4 complex (docking score = −8.03 kcal/mol) .

This compound’s versatility in reactions underscores its utility in synthesizing bioactive molecules and coordination complexes, warranting further exploration in medicinal and materials chemistry.

Scientific Research Applications

The compound is characterized by its oxadiazole core, which is known for a variety of biological activities. Research indicates that compounds containing oxadiazole rings often exhibit:

  • Anticancer Properties : Preliminary studies have shown that 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride may demonstrate significant activity against various cancer cell lines. For instance, it has been evaluated against multiple panels as per the National Cancer Institute protocol, showing promising results against specific cancer types .
  • Antimicrobial Effects : The compound has also been investigated for its potential antimicrobial properties. Studies suggest it may be effective against certain bacterial strains, making it a candidate for therapeutic applications in infectious diseases .
  • Anti-inflammatory Activity : Compounds with similar structures have been associated with anti-inflammatory effects, suggesting that 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride could also possess such properties.

Synthesis and Characterization

The synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride typically involves multi-step organic reactions. Key steps include:

  • Formation of the Oxadiazole Ring : This is usually achieved through cyclization reactions involving hydrazines and carboxylic acids.
  • Chlorination : The introduction of the chlorophenyl group enhances the compound's pharmacological properties.
  • Purification : The final product is purified using crystallization techniques to ensure high purity for biological assays.

Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies have documented the efficacy of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride in various applications:

  • Anticancer Evaluation : A study reported significant anticancer activity against cell lines such as SNB-19 and NCI-H460 at concentrations as low as 10 µM. Molecular docking studies revealed effective binding to tubulin sites similar to established anticancer agents .
  • Antimicrobial Studies : In vitro evaluations demonstrated that this compound exhibited notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. These findings support its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

Halogen Substituents
  • Synthesized using 3-chlorobenzaldehyde, this derivative showed moderate yields (exact yield unspecified) under iodine/K₂CO₃-mediated cyclization .
  • 5-(4-Bromophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3i): Bromine’s larger atomic radius increases lipophilicity (logP) compared to chlorine, improving membrane permeability. This compound achieved a 96% yield and demonstrated high solubility in nonpolar solvents .
Electron-Withdrawing and Donor Groups
  • 5-(4-(Pentafluorosulfanyl)phenyl)-1,3,4-oxadiazol-2-amine (7d) : The SF₅ group introduces strong electron-withdrawing effects, enhancing metabolic stability. Synthesized at 95°C for 20 h, it required longer reaction times than the chloro analogue .
  • This derivative had a lower yield (60%) compared to the chloro analogue (92%) .

Alkyl Chain Modifications

  • N-Dodecyl-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (3h) : The dodecyl chain enhances lipophilicity (yield: 92%, mp: 104–130°C), favoring interaction with lipid-rich bacterial membranes. However, this may reduce aqueous solubility, limiting bioavailability .
  • 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride: The hydrochloride salt improves water solubility, making it more suitable for intravenous administration compared to non-ionic analogues .
Antiproliferative Activity
Compound Substituent Mean Growth % (NCI Cell Lines) IC₅₀ (µM) Reference
4b (4-chlorophenyl) 2-Methoxyphenylamine 45.20
117 (3-pyridyl) Ethyl formimidate 0.275
Erlotinib (standard) 0.418

Compound 4b, derived from 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine, showed significant antiproliferative activity, though pyridyl derivatives like 117 exhibited superior potency over the chlorophenyl analogue .

Antimicrobial Activity
  • 5-(4-Chlorophenyl)-N-dodecyl-1,3,4-oxadiazol-2-amine (3h) : Demonstrated broad-spectrum activity against Gram-positive bacteria due to enhanced membrane disruption from the dodecyl chain .
  • 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine (7b) : Lower activity compared to para-substituted analogues, suggesting positional sensitivity in target binding .

Biological Activity

5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

  • Molecular Formula : C8_8H6_6ClN3_3O
  • Molecular Weight : 209.63 g/mol
  • CAS Number : 33621-61-3
  • Structural Characteristics : The compound features a chlorophenyl group attached to an oxadiazole ring, which is known for enhancing biological activity through various mechanisms.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). In vitro assays demonstrated that it induces apoptosis in a dose-dependent manner .
Cell LineIC50_{50} (µM)Mechanism of Action
MCF-710.38Induction of apoptosis via p53 activation
U-93712.1Caspase-3 cleavage leading to cell death

2. Cholinesterase Inhibition

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's.

  • Inhibition Potency : Studies indicate moderate dual inhibition with IC50_{50} values ranging from 12.8 µM to 99.2 µM for AChE and higher for BChE . This suggests that modifications to the oxadiazole structure can enhance inhibitory activity.

3. Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been investigated:

  • Activity Against Pathogens : The compound exhibited significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Case Study 1: Anticancer Efficacy

A study examined the effects of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine on MCF-7 cells. Flow cytometry revealed that treatment led to increased levels of p53 and activation of apoptotic pathways, indicating a promising avenue for cancer therapy .

Case Study 2: Cholinesterase Inhibition

In another study, derivatives of the compound were synthesized and screened for AChE inhibition using Ellman’s spectrophotometric method. The results showed that certain modifications significantly improved inhibition potency, making them potential candidates for Alzheimer's treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine hydrochloride, and how can reaction efficiency be optimized?

  • Answer : The compound is synthesized via cyclization of substituted benzoic acid hydrazides using phosphorus oxychloride (POCl₃) under reflux conditions. Key parameters for optimization include stoichiometric ratios (3–5 equivalents of POCl₃), reaction temperature (120°C), and time (1–3 hours). Post-reaction neutralization with aqueous NaOH (pH 8) and recrystallization in ethanol yield pure product. Reaction monitoring via TLC and controlled workup minimize byproducts .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound's purity and structure?

  • Answer : Infrared (IR) spectroscopy identifies C=N (1600–1650 cm⁻¹) and N-H (3300–3400 cm⁻¹) stretches. NMR (¹H/¹³C) resolves chlorophenyl protons (δ 7.4–7.6 ppm) and oxadiazole carbons (δ 155–165 ppm). Single-crystal X-ray diffraction confirms monoclinic symmetry (space group C2/c) with unit cell parameters a = 19.215 Å, b = 22.847 Å, c = 14.933 Å, and β = 121.25°, validating bond lengths/angles .

Q. How are common impurities or byproducts identified during synthesis, and what purification strategies are effective?

  • Answer : Byproducts like uncyclized hydrazides or chlorinated intermediates are detected via HPLC-MS. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the target compound. PXRD analysis distinguishes crystalline phases, while elemental analysis ensures >98% purity .

Advanced Research Questions

Q. How do observed spectroscopic data and DFT calculations compare in predicting the compound's molecular geometry?

  • Answer : Density Functional Theory (DFT) at B3LYP/6-31G(d) level shows <0.02 Å deviations in bond lengths (e.g., C-Cl: 1.73 Å experimental vs. 1.75 Å theoretical). Dihedral angle discrepancies (up to 5°) arise from crystal packing effects, necessitating dispersion-corrected functionals (e.g., ωB97XD) for improved accuracy in torsional parameters .

Q. What methodological approaches resolve contradictions between theoretical predictions and experimental observations in this compound's reactivity?

  • Answer : Multi-technique validation combines kinetic studies (variable-temperature NMR), molecular dynamics (MD) simulations, and controlled-environment experiments. For example, unexpected hydrolysis products under humid conditions require revised transition-state models incorporating explicit solvent interactions .

Q. How can factorial design optimize the synthesis and purification processes of this compound?

  • Answer : A 2³ factorial design evaluates temperature (110–130°C), POCl₃ equivalents (3–5 eq.), and reaction time (1–3 h). Response Surface Methodology (RSM) reveals non-linear interactions; e.g., excess POCl₃ at 130°C reduces byproducts by 22% compared to linear models. Pareto charts prioritize factors affecting yield .

Q. What theoretical frameworks guide the investigation of structure-activity relationships in derivatives of this compound?

  • Answer : Molecular orbital theory (HOMO-LUMO gaps) and Quantitative Structure-Activity Relationship (QSAR) models integrate Hammett σ values. Electron-withdrawing substituents (e.g., -NO₂) enhance oxadiazole planarity, improving π-π stacking with biological targets like kinase enzymes .

Q. How do separation technologies (e.g., membrane filtration) improve scalability in downstream processing?

  • Answer : Nanofiltration membranes (MWCO 300–500 Da) achieve >90% recovery of the compound from reaction mixtures. Process simulation tools (Aspen Plus®) optimize solvent recycling and energy consumption, reducing waste by 40% in pilot-scale trials .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate unexpected results (e.g., anomalous NMR shifts) using high-resolution mass spectrometry (HRMS) and alternative synthetic routes .
  • Theoretical Integration : Align experimental design with conceptual frameworks like frontier molecular orbital theory to rationalize reactivity patterns .

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